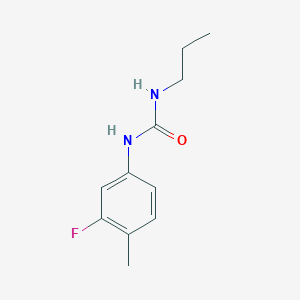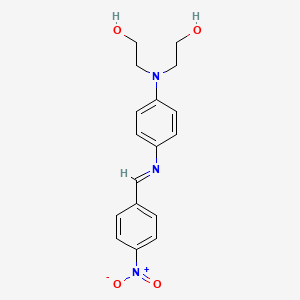![molecular formula C11H18O3 B15075312 2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol CAS No. 61597-40-8](/img/structure/B15075312.png)
2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable structure. The presence of the dioxaspiro moiety and the propanol group makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a dioxaspiro compound with a suitable alcohol under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters to ensure high efficiency and minimal by-products.
化学反应分析
Types of Reactions
2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
相似化合物的比较
Similar Compounds
- 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester
- 8-methyl-1,4-dioxaspiro[4.5]decan-8-ylmethanol
- Benzenemethanol, 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-
Uniqueness
2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol stands out due to its unique combination of a spirocyclic structure and a propanol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
61597-40-8 |
|---|---|
分子式 |
C11H18O3 |
分子量 |
198.26 g/mol |
IUPAC 名称 |
2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)propan-2-ol |
InChI |
InChI=1S/C11H18O3/c1-10(2,12)9-3-5-11(6-4-9)13-7-8-14-11/h3,12H,4-8H2,1-2H3 |
InChI 键 |
KFVWCVNUNRABBE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CCC2(CC1)OCCO2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


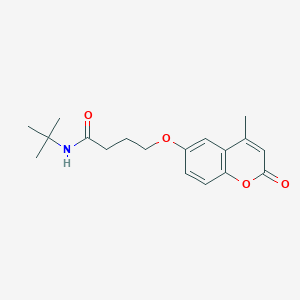
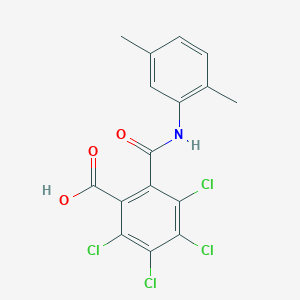
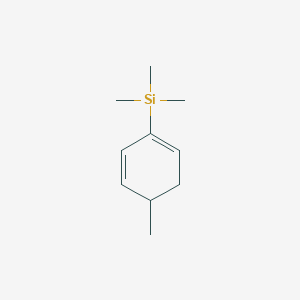
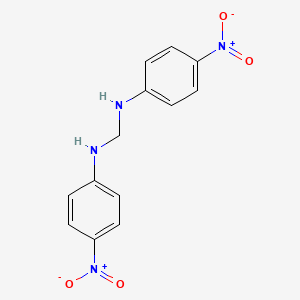
![4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B15075241.png)
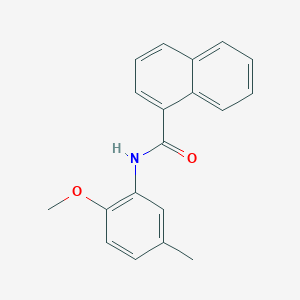
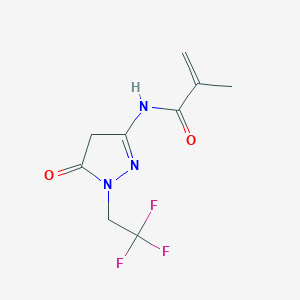
![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15075262.png)
![(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione](/img/structure/B15075270.png)
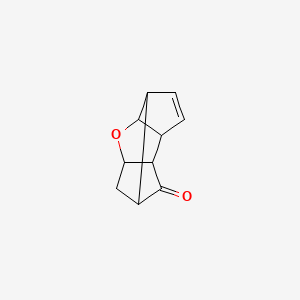
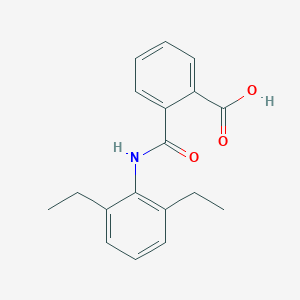
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15075295.png)
